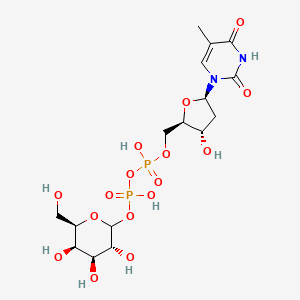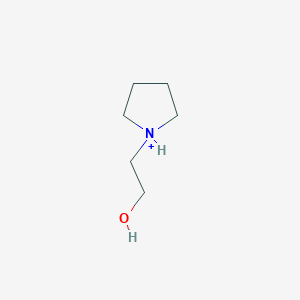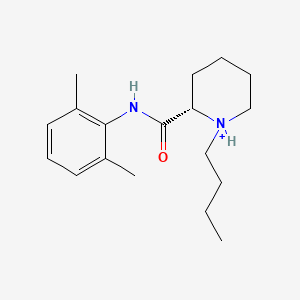
(+)-Myxothiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myxothiazol is a 2,4'-bi-1,3-thiazole substituted at the 4-position with a (1E,3S,4R,5E)-7-amino-3,5-dimethoxy-4-methyl-7-oxohepta-1,5-dien-1-yl] group and at the 2'-position with a (2S,3E,5E)-7-methylocta-3,5-dien-2-yl group. It is an inhibitor of coenzyme Q - cytochrome c reductase. It has a role as a mitochondrial respiratory-chain inhibitor and a metabolite. It is a member of 1,3-thiazoles and a monocarboxylic acid amide.
Aplicaciones Científicas De Investigación
Inhibition of Respiration and Antifungal Properties : Myxothiazol, derived from the myxobacterium Myxococcus fulvus, is primarily known for its ability to inhibit the growth of yeasts and fungi. It works by blocking oxygen consumption in these organisms (Thierbach & Reichenbach, 1981). Additionally, it's particularly effective against filamentous fungi, with a notable inhibitory concentration for Mucor hiemalis (Gerth, Irschik, Reichenbach, & Trowitzsch, 1980).
Interaction with the Respiratory Chain : Myxothiazol targets the bc1 complex of the respiratory chain, affecting redox components of isolated succinate-cytochrome c reductase complex. It interacts with cytochrome b and the iron-sulfur protein of the bc1 complex, altering the midpoint potentials of cytochromes b-562 and b-566 (von Jagow et al., 1984).
Use in Mitochondrial Complex III Dysfunction Studies : Myxothiazol has been utilized in studies of respiratory chain function, notably in a mouse model where it induced reversible mitochondrial complex III (CIII) dysfunction (Davoudi et al., 2014).
Cell Cycle Effects : It has been shown to block the late G1/S phase of the cell cycle in human lymphoblastic T-cell lines, providing insights into its potential use in cellular biology research (Conradt, Dittmar, Schliephacke, & Trowitzsch-Kienast, 1989).
Inhibitory Action on Electron Transfer : Myxothiazol inhibits electron transport through the b-cl complex of mitochondria by blocking the reduction of cytochromes c and cl (Meinhardt & Crofts, 1982).
Biosynthetic Gene Cluster Research : The biosynthetic mta gene cluster responsible for myxothiazol formation has been a subject of study, revealing insights into the combination of polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) (Silakowski et al., 1999).
Effect on Persistent Sodium Currents : Research on the impact of myxothiazol on persistent sodium currents via superoxide and protein kinase C in rat hippocampal CA1 cells has expanded the understanding of mitochondrial dysfunction signaling (Lai et al., 2006).
Significance in Genetic Studies : The study of mitochondrial and nuclear myxothiazol resistance in Saccharomyces cerevisiae has contributed to the understanding of the genetic basis of resistance to this inhibitor (Thierbach & Michaelis, 2004).
Propiedades
Nombre del producto |
(+)-Myxothiazol |
|---|---|
Fórmula molecular |
C25H33N3O3S2 |
Peso molecular |
487.7 g/mol |
Nombre IUPAC |
(2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide |
InChI |
InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13+/t17?,18-,21+/m1/s1 |
Clave InChI |
XKTFQMCPGMTBMD-YCSHSZEBSA-N |
SMILES isomérico |
C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)/C=C/C=C/C(C)C)OC)/C(=C\C(=O)N)/OC |
SMILES |
CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |
SMILES canónico |
CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |
Pictogramas |
Acute Toxic |
Sinónimos |
2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl- myxothiazol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7Z,18E,20Z)-4,10,12,14,16-Pentahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1234165.png)

![(17Z,21E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B1234168.png)
![[(3aR,4S,6Z,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B1234173.png)
![N-cyclopropyl-2-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1234174.png)
![(4aS,6aS,6bR,9R,10S,12aR)-10-[(3R,4S,5S)-4,5-dihydroxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1234175.png)





![3-N-(diaminomethylidene)-5-(2,5-dichlorothiophen-3-yl)-1-N-[2-(dimethylamino)ethyl]benzene-1,3-dicarboxamide;dihydrochloride](/img/structure/B1234183.png)

